molecular formula C12H14O B1329357 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone CAS No. 774-55-0

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B1329357
CAS No.: 774-55-0
M. Wt: 174.24 g/mol
InChI Key: VEPUKHYQNXSSKV-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone (CAS 774-55-0), also known as 6-Acetyl-1,2,3,4-tetrahydronaphthalene or acetyl tetralin, is a high-purity organic compound of significant interest in fragrance research and development. This compound is valued for its unique organoleptic properties, characterized by a floral orange-blossom and neroli odor with distinct musk and grape-like nuances . Its notable stability and resistance to discoloration make it an excellent and versatile substitute for methyl anthranilate in fine fragrance applications, where it contributes a novel olfactory profile without the risk of undesired chemical reactions or color changes in the final formulation . With a molecular formula of C12H14O and a molecular weight of 174.24 g/mol, it presents as a colorless to light yellow clear liquid . It is slightly soluble in water and exhibits a boiling point of approximately 291 °C and a flash point of around 134 °C . Researchers in organic synthesis also utilize this compound as a versatile building block for more complex molecular structures. This product is intended for research and development use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling protocols. This compound may cause skin and eye irritation and is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUKHYQNXSSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047163
Record name 6-Acetyl-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

774-55-0
Record name 6-Acetyltetralin
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-
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Record name 6-Acetyl-1,2,3,4-tetrahydronaphthalene
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Record name 1-(5,6,7,8-tetrahydro-2-naphthyl)ethan-1-one
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Record name 6-ACETYLTETRALIN
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Preparation Methods

Method Overview

The most common and classical method for synthesizing 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves the Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalene with acetyl chloride or acetic anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), under anhydrous conditions.

Reaction Conditions

  • Reagents: 5,6,7,8-tetrahydronaphthalene, acetyl chloride (or acetic anhydride), AlCl₃
  • Solvent: Anhydrous conditions, often using inert solvents like dichloromethane or carbon disulfide
  • Temperature: Controlled low to moderate temperatures (0–40°C) to minimize side reactions
  • Time: Several hours, depending on scale and conditions

Mechanism

The Lewis acid activates the acetyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring of tetrahydronaphthalene at the 2-position, yielding the ketone product.

Industrial Adaptations

  • Use of continuous flow reactors for better temperature control and reproducibility
  • Optimization of catalyst loading and reaction time to maximize yield and purity
  • Advanced purification techniques such as distillation or recrystallization to isolate the product
Parameter Typical Value/Condition
Catalyst Aluminum chloride (AlCl₃)
Acylating agent Acetyl chloride or acetic anhydride
Solvent Anhydrous dichloromethane or CS₂
Temperature 0–40°C
Reaction time 2–6 hours
Yield 70–85% (reported in literature)

Alternative Synthetic Routes: Catalytic Cross-Coupling

Method Overview

Recent research has explored palladium- or nickel-catalyzed cross-coupling reactions to synthesize this compound derivatives. These methods involve coupling of halogenated tetrahydronaphthalene precursors with acetyl-containing partners under inert atmosphere.

Reaction Conditions

Advantages

  • High regioselectivity
  • Potential for functional group tolerance
  • Useful for complex derivative synthesis

Oxime Formation and Derivative Synthesis

Method Overview

This compound can be converted to its oxime derivative by reaction with hydroxylamine hydrochloride in the presence of sodium acetate.

Reaction Conditions

This method is useful for further functionalization and biological activity studies.

Reduction and Oxidation Reactions for Derivative Preparation

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone group to the corresponding alcohol.
  • Oxidation: Potassium permanganate or chromium trioxide can oxidize the ketone to carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Friedel-Crafts Acylation 5,6,7,8-tetrahydronaphthalene, acetyl chloride, AlCl₃, anhydrous solvent, 0–40°C 70–85 Classical, widely used, scalable
Catalytic Cross-Coupling Halogenated tetrahydronaphthalene, Pd/Ni catalyst, chlorobenzene, 100°C, inert atmosphere Variable Useful for derivatives, complex synthesis
Oxime Formation Hydroxylamine hydrochloride, sodium acetate, ethanol/water, reflux 3 h ~99 For derivative synthesis and bioactivity studies
Reduction NaBH₄ or LiAlH₄, methanol or ether High Converts ketone to alcohol
Oxidation KMnO₄ or CrO₃, acidic medium Moderate Converts ketone to carboxylic acid

Analytical Techniques for Structural Confirmation

Research Findings and Applications

  • The compound serves as a key intermediate in synthesizing antiviral agents and retinoid analogues.
  • Derivatives synthesized from this ketone have shown promising biological activities, including antiviral effects comparable to acyclovir.
  • Optimization of synthetic routes has enabled high yields and purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid.

    Reduction: Formation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Formation of halogenated derivatives such as 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)bromide.

Scientific Research Applications

Applications in Fragrance and Cosmetics

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone is primarily utilized in the fragrance industry due to its pleasant aroma and stability. Its applications include:

  • Perfumes and Fragrances : The compound is incorporated into alcoholic fine fragrances for its aromatic properties.
  • Detergents and Fabric Softeners : It serves as a key ingredient in liquid detergents and concentrated fabric softeners due to its stability and resistance to discoloration .
  • Antiperspirants : The compound is also used in personal care products like antiperspirants for its scent retention qualities .

Pharmaceutical Applications

In the pharmaceutical sector, this compound acts as an intermediate in the synthesis of various drugs. Its structural characteristics allow it to be a precursor for compounds with potential therapeutic effects. Research has indicated its role in:

  • Drug Development : It is used in the synthesis of bioactive molecules that exhibit pharmacological properties.
  • Research Studies : Investigations into its efficacy as a pharmaceutical intermediate have shown promising results in developing new therapeutic agents .

Material Science Applications

The compound's unique chemical structure lends itself to applications in material sciences:

  • Polymer Chemistry : It can be utilized as a building block in the synthesis of polymers with enhanced properties.
  • Gelling Agents : Research has indicated potential uses as gelling agents in various formulations due to its ability to form stable gels under specific conditions .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Fragrance Stability Study :
    • A study assessed the stability of fragrances containing this compound over time. Results indicated that formulations maintained their olfactory properties without significant degradation over extended periods .
  • Pharmaceutical Intermediate Research :
    • Research highlighted its role in synthesizing new anti-inflammatory compounds. The study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro .
  • Cosmetic Formulation Optimization :
    • A study focused on optimizing cosmetic formulations using this compound showed improved sensory properties and skin hydration effects when incorporated into creams and lotions .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Properties
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone (Base Compound) C₁₂H₁₄O 174.24 None Intermediate for chalcones, anticancer agents, and fragrance precursors .
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone C₁₆H₂₂O 230.35 5,5,8,8-Tetramethyl groups on tetrahydronaphthalene Enhanced steric hindrance; potential retinoic acid receptor ligand .
(E)-3-(4-Methoxyphenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one C₂₀H₂₀O₂ 292.38 α,β-Unsaturated ketone with 4-methoxyphenyl group UV/Vis chromophore; used in photochemical studies .
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one (TH-PHP) C₂₀H₂₇NO 297.44 Pyrrolidinyl-alkyl chain Psychoactive designer drug candidate .
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone C₁₈H₂₆O 258.40 Hexamethyl substitution on tetrahydronaphthalene Stabilized fragrance ingredient; reduced volatility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
This compound 94–96 (derivative) Not reported Soluble in ethanol, chloroform Stable under inert atmosphere; prone to keto-enol tautomerism in polar solvents .
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Not reported Not reported Lipophilic High thermal stability due to methyl groups .
(E)-3-(4-Methoxyphenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one 94.3–95.8 Not reported Insoluble in water; soluble in EtOAc Stabilized by conjugation; sensitive to UV light .

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone, also known as 6-acetyl-1,2,3,4-tetrahydronaphthalene, is a chemical compound with significant biological activity. It has garnered attention for its potential applications in pharmaceuticals and its interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄O
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 774-55-0
  • InChI Key : VEPUKHYQNXSSKV-UHFFFAOYSA-N
  • Solubility : Slightly soluble in water

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular pathways. Some of the key mechanisms include:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in cancer progression and other diseases.
  • Cell Proliferation Modulation : Studies indicate that it can influence cell proliferation rates in various cancer cell lines.

Biological Activity Data

Activity TypeObservationsReferences
AntioxidantExhibits significant free radical scavenging activity.
Enzyme InhibitionInhibits specific enzymes related to cancer pathways.
CytotoxicityInduces apoptosis in cancer cell lines at varying concentrations.

Study 1: Antioxidant Properties

A study published in Molecules highlighted the antioxidant capacity of this compound. The compound was tested against common free radicals and showed a high degree of scavenging activity. The IC50 value for DPPH radical scavenging was reported to be significantly lower than that of standard antioxidants like ascorbic acid .

Study 2: Enzyme Inhibition

Research indicated that this compound effectively inhibits the activity of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cancer cell survival. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM . This suggests potential therapeutic applications in oncology.

Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased levels of phosphorylated H2AX, indicating DNA damage response activation . The IC50 for cytotoxicity was noted at approximately 25 µM.

Q & A

What are the common synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone, and what analytical techniques are used to confirm its structure?

Basic Research Focus
The compound is synthesized via Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a tetrahydronaphthalene derivative. For example, catalytic cross-coupling reactions employ palladium or nickel catalysts under inert conditions (e.g., chlorobenzene solvent at 100°C) . Post-synthesis, structural confirmation relies on 1H-NMR (chemical shifts at δ 1.83–2.84 ppm for methyl/methylene groups) and 13C-NMR (carbonyl peak ~190 ppm) . High-resolution mass spectrometry (HRMS) and FTIR (C=O stretch ~1647 cm⁻¹) further validate purity and functional groups .

How can halogen interactions in derivatives of this compound influence crystal packing, and what methods are used to analyze these interactions?

Advanced Research Focus
In brominated analogs (e.g., 1-(4-Bromo-3,5,5,6,8,8-hexamethyl-tetrahydronaphthalen-2-yl)ethanone), Type I (C–Br···Br–C, α ≈ 180°) and Type II (α1 ≈ 180°, α2 ≈ 90°) halogen bonds dictate crystal packing . X-ray crystallography with geometric parameter analysis (bond lengths: Br–C ~1.917 Å) and Hirshfeld surface modeling are critical . Puckering parameters (Cremer-Pople) assess tetrahydronaphthalene ring conformation . Synchrotron radiation may resolve weak interactions in low-symmetry crystals .

What are the recommended safety precautions when handling this compound given limited toxicological data?

Basic Research Focus
While health hazards are not classified, P261 (avoid inhalation) and P262 (prevent skin/eye contact) are advised due to unstudied toxicological profiles . Use fume hoods, nitrile gloves, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly consult updated SDS sheets and prioritize in vitro toxicity screening (e.g., Ames test) before in vivo studies .

What strategies are effective in optimizing the yield of α,β-unsaturated derivatives synthesized from this compound?

Advanced Research Focus
For α,β-unsaturated γ-hydroxy butyrolactams, Claisen-Schmidt condensation with aldehydes (e.g., 4-methoxybenzaldehyde) under basic conditions (NaOH/EtOH) achieves ~79% yield . Catalytic systems like CuOAc/BINAP with DTBP as an oxidant enhance α-allylation efficiency (64% yield) . Solvent polarity adjustments (e.g., chlorobenzene vs. DMF) and temperature gradients (80–100°C) minimize side reactions. Purification via silica chromatography (EtOAc/hexane gradients) ensures product isolation .

How do computational methods aid in predicting the environmental persistence of this compound and its metabolites?

Advanced Research Focus
In silico QSAR models predict biodegradability and bioaccumulation using logP (experimental ~1.35–1.92) . Metabolite pathways (e.g., hydroxylation at tetrahydronaphthalene positions) are simulated via docking studies with cytochrome P450 enzymes . Environmental fate is modeled using EPI Suite, incorporating half-life data from photolysis (UV-Vis spectra) and hydrolysis (pH-dependent stability) . Experimental validation via LC-MS/MS tracks metabolite formation in microcosm studies .

How do structural modifications at the tetrahydronaphthalene ring affect odor profiles in fragrance applications?

Advanced Research Focus
Methyl or tert-butyl substituents at positions 3, 5, or 8 enhance musk odor intensity by increasing steric bulk and electron density (e.g., logP >1.5 correlates with olfactory receptor binding) . Gas chromatography-olfactometry (GC-O) and comparative NMR of analogs (e.g., 1-(3,8,8-trimethyl-tetrahydronaphthalen-2-yl)ethanone) identify key odorants . Conformational analysis (DFT calculations) links ring puckering to volatility and scent longevity .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Focus
Discrepancies in yields (e.g., 64% vs. 79% for similar reactions) arise from catalyst loading (0.1–0.2 mmol), solvent purity, or stirring efficiency . DOE (Design of Experiments) optimizes variables: reaction time (12–24 hr), temperature (80–120°C), and molar ratios (1:1 to 1:3 ketone:aldehyde). Replication under inert atmospheres (N2/Ar) and strict moisture control improves reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone
Reactant of Route 2
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

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